Metal Selectivity: NikA Exhibits ≥10-Fold Higher Affinity for Ni(II) over Co(II), Cu(II), and Fe(II)
NikA demonstrates quantitative metal selectivity against common transition metal contaminants. Fluorescence quenching assays show that NikA binds one nickel atom per protein molecule with a dissociation constant (Kd) of <0.1 μM, whereas binding of cobalt, copper, and iron is at least 10-fold weaker [1]. Isothermal titration calorimetry (ITC) further reveals a Kd of ~10 μM for Ni²⁺ and ~200 μM for Co²⁺, representing a 20-fold preference [2]. This specificity ensures that NikA selectively captures nickel even in complex periplasmic milieus containing competing metals.
| Evidence Dimension | Metal binding affinity (Kd) |
|---|---|
| Target Compound Data | Ni²⁺: <0.1 μM (fluorescence) and ~10 μM (ITC); Ni(II)-(L-His)₂: high affinity |
| Comparator Or Baseline | Co²⁺: >10× weaker (fluorescence) and ~200 μM (ITC); Cu²⁺ and Fe²⁺: >10× weaker (fluorescence) |
| Quantified Difference | ≥10-fold lower affinity for non-nickel metals; 20-fold lower for Co²⁺ by ITC |
| Conditions | Purified recombinant NikA; fluorescence quenching in 50 mM Tris-HCl, pH 7.5; ITC in 20 mM HEPES, pH 7.5, 150 mM NaCl |
Why This Matters
Selectivity for Ni²⁺ over Co²⁺ and other metals is critical for accurate nickel uptake assays and for studying hydrogenase/urease maturation without confounding metal interference.
- [1] de Pina K, Navarro C, McWalter L, Boxer DH, Price NC, Kelly SM, Mandrand-Berthelot MA, Wu LF. Purification and characterization of the periplasmic nickel-binding protein NikA of Escherichia coli K12. Eur J Biochem. 1995 Feb 1;227(3):857-65. doi: 10.1111/j.1432-1033.1995.tb20211.x. PMID: 7867647. View Source
- [2] Heddle J, Scott DJ, Unzai S, Park SY, Tame JR. Crystal structures of the liganded and unliganded nickel-binding protein NikA from Escherichia coli. J Biol Chem. 2003 Dec 12;278(50):50322-9. doi: 10.1074/jbc.M307941200. Epub 2003 Sep 5. PMID: 12960164. View Source
